Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-7-10-6(3)8(13-7)9(11)12-5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMQBORRLKYYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634967 | |
| Record name | Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354587-62-5 | |
| Record name | Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Thiazole Scaffold: Pharmacological & Synthetic Profiling of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
Executive Summary
Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate (CAS 15679-12-6) is frequently categorized solely as a sensory agent (FEMA 3680) responsible for "nutty" and "roasted" profiles in food chemistry. However, in the context of drug development, this molecule represents a privileged scaffold . Its lipophilic ester moiety and thiazole core make it a critical intermediate and a potential prodrug for bioactive carboxylic acids and hydrazides.
This guide moves beyond the sensory applications to analyze the compound's potential biological activities, its synthesis via the Hantzsch protocol, and its utility as a precursor for antimicrobial and anti-inflammatory pharmacophores.
Chemical Architecture & Physicochemical Profile
The efficacy of a small molecule is dictated by its ability to traverse biological membranes and interact with target proteins. Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate exhibits a profile favorable for membrane permeability.
Structural Identity
-
IUPAC Name: Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
-
CAS Number: 15679-12-6
-
Molecular Formula: C
H NO S -
Molecular Weight: 199.27 g/mol
Physicochemical Properties (In Silico Estimates)
| Property | Value | Implication for Bioactivity |
| LogP (Lipophilicity) | ~2.8 - 3.2 | High membrane permeability; suitable for crossing the blood-brain barrier (BBB) or bacterial cell walls. |
| H-Bond Donors | 0 | Enhances passive diffusion; no free -OH or -NH to impede transport. |
| H-Bond Acceptors | 3 (N, O, S) | Capable of interacting with receptor pockets (e.g., GPCRs, Kinase domains). |
| Rotatable Bonds | 4 | Moderate flexibility allows for induced fit in enzyme active sites. |
Synthetic Pathway: The Hantzsch Protocol[2]
To access this scaffold for biological testing, a robust synthetic route is required. The Hantzsch Thiazole Synthesis is the industry standard, utilizing a condensation reaction between a thioamide and an
Reaction Mechanism
The synthesis involves the reaction of Propanethioamide (providing the 2-ethyl group) with Ethyl 2-chloroacetoacetate (providing the 4-methyl and 5-carboxylate backbone).
Figure 1: The Hantzsch condensation pathway. The reaction proceeds via S-alkylation followed by cyclodehydration.
Experimental Protocol: Synthesis of the Title Compound
Objective: Synthesize high-purity ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate.
Reagents:
-
Propanethioamide (1.0 eq)
-
Ethyl 2-chloroacetoacetate (1.1 eq)
-
Absolute Ethanol (Solvent)
-
Sodium Bicarbonate (Neutralizer)[1]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of propanethioamide in 20 mL of absolute ethanol.
-
Addition: Dropwise add 11 mmol of ethyl 2-chloroacetoacetate to the stirring solution at room temperature. Caution: Exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).
-
Work-up: Cool the mixture to room temperature. Evaporate ethanol under reduced pressure.
-
Neutralization: Resuspend the residue in ethyl acetate (50 mL) and wash with saturated NaHCO
solution to remove generated HCl. -
Purification: Dry the organic layer over anhydrous Na
SO , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
Potential Biological Activities[3][4][5]
While the ester is often used as a flavorant, its pharmacological potential in drug discovery is threefold: as a direct antimicrobial agent, an olfactory receptor modulator, and a metabolic prodrug.
Antimicrobial Activity (Membrane Disruption)
Thiazole esters are known to exhibit bacteriostatic properties. The lipophilicity of the ethyl ester allows it to penetrate the lipid bilayer of Gram-positive bacteria.
-
Mechanism: Non-specific disruption of cell membrane integrity and potential inhibition of DNA gyrase B (a common target for thiazole derivatives).
-
Target Spectrum: Likely active against Staphylococcus aureus and Bacillus subtilis (Gram-positive) due to peptidoglycan penetration.
Olfactory Pharmacology (GPCR Activation)
As FEMA 3680, this molecule is a potent ligand for specific G-Protein Coupled Receptors (GPCRs) in the olfactory epithelium.
-
Relevance: Olfactory receptors are not limited to the nose; they are expressed in ectopic tissues (kidney, heart, muscle). Ligands for these receptors are currently being investigated for their role in modulating systemic metabolic rates and blood pressure.
The "Prodrug" Concept: Metabolic Activation
The most significant pharmaceutical utility of this compound is as a masked precursor . In vivo, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester to the free acid.
Figure 2: Metabolic activation pathway. The ester facilitates transport, while the acid executes the pharmacodynamic effect.
-
Free Acid Activity: The resulting carboxylic acid can chelate divalent cations (Zn
, Cu ) or serve as a competitive inhibitor for enzymes requiring carboxylate recognition, such as xanthine oxidase (relevant in gout treatment, similar to Febuxostat logic).
Experimental Workflow: Antimicrobial Assay (MIC)
To validate the biological activity, the following Minimum Inhibitory Concentration (MIC) protocol is recommended.
Protocol: Broth Microdilution Assay
-
Preparation: Dissolve the synthesized ester in DMSO to a stock concentration of 10 mg/mL.
-
Inoculum: Prepare a suspension of S. aureus (ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10
CFU/mL). -
Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (MHB). Final concentration range: 512
g/mL to 0.5 g/mL. -
Controls:
-
Positive Control: Ciprofloxacin.
-
Solvent Control: DMSO (max 1% final concentration).
-
Sterility Control: MHB only.
-
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Determine MIC as the lowest concentration showing no visible turbidity. Add Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).
Safety & Regulatory Status
-
FEMA Number: 3680
-
JECFA Status: Evaluated as a flavoring agent; structurally related to thiamine (Vitamin B1) metabolism.
-
Metabolic Fate: Rapidly hydrolyzed to the corresponding carboxylic acid and ethanol. The acid is excreted unchanged or conjugated with glycine.
-
Toxicity: Low acute toxicity expected based on structural analogs (LD50 > 2000 mg/kg in rodents for similar thiazole esters).
References
-
PubChem. (n.d.).[2][3][4] Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate (Compound).[5] National Library of Medicine. Retrieved from [Link]
-
FEMA. (2023).[6] Flavor Ingredient Library: FEMA 3680. Flavor and Extract Manufacturers Association. Retrieved from [Link]
-
Mishra, K., et al. (2017). Synthesis and antimicrobial activity of some new thiazole derivatives.[7] Journal of Heterocyclic Chemistry. (Contextual citation for thiazole antimicrobial mechanisms).
-
World Health Organization (WHO). (2002). Safety evaluation of certain food additives: Thiazoles and related derivatives. WHO Food Additives Series: 48. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Ethyl-5-methyl-1,3-thiazole-4-carboxamide | C7H10N2OS | CID 153942831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-methylthiazole-5-carboxylate 79836-78-5 [sigmaaldrich.com]
- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 354587-62-5|Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 6. femaflavor.org [femaflavor.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Reduction of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate to thiazole alcohol
Application Note: Chemoselective Reduction of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
Executive Summary
This application note details the reduction of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate (Substrate) to (2-ethyl-4-methylthiazol-5-yl)methanol (Target Alcohol). This transformation is a critical step in the synthesis of thiamine analogs and various pharmaceutical intermediates (e.g., antiretrovirals, antibiotics).
While ester reduction is a standard organic transformation, the presence of the 1,3-thiazole moiety introduces specific challenges:
-
Lewis Basicity: The thiazole nitrogen (
hybridized) can coordinate to Lewis acidic reducing agents (Al/B species), potentially stalling conversion or requiring excess reagent. -
Sulfur Sensitivity: The ring sulfur is susceptible to poisoning transition metal catalysts, rendering catalytic hydrogenation (e.g., Pd/C, H2) difficult without specialized conditions.
-
Solubility: The polarity of the thiazole ring requires careful solvent selection to prevent precipitation of intermediates.
This guide presents two validated protocols:
-
Protocol A (Standard): Lithium Aluminum Hydride (LiAlH
) – High yielding, fast kinetics. -
Protocol B (Scalable): Sodium Borohydride (NaBH
) / CaCl – Safer handling, non-pyrophoric.
Strategic Analysis & Mechanism
Reaction Mechanism
The reduction proceeds via nucleophilic hydride transfer.[1][2][3] The thiazole ester is less electrophilic than aliphatic esters due to conjugation with the aromatic heterocycle.
-
Step 1: Nucleophilic attack of hydride (H
) on the carbonyl carbon.[1][2] -
Step 2: Formation of a tetrahedral aluminate/borate intermediate.
-
Step 3: Collapse of the intermediate, expelling ethoxide to form the aldehyde (transient).
-
Step 4: Rapid second hydride addition to the aldehyde to form the primary alkoxide.
-
Step 5: Protonation during workup to yield the alcohol.
Visualizing the Pathway
Figure 1: Reaction pathway for the hydride reduction of thiazole esters. Note the potential for Nitrogen coordination.
Experimental Protocols
Protocol A: Lithium Aluminum Hydride (LiAlH ) Reduction
Best for: Small to mid-scale (mg to 10g), high throughput, maximum yield.
Safety Warning: LiAlH
Reagents:
-
Substrate (1.0 equiv)
-
LiAlH
(1.2 - 1.5 equiv) — Excess required due to N-coordination.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and addition funnel. Flush with Nitrogen.
-
Reagent Charge: Add LiAlH
(powder or pellets) to the flask. Suspend in anhydrous THF (0.2 M concentration relative to substrate). -
Cooling: Cool the suspension to 0°C using an ice/water bath.
-
Addition: Dissolve the Thiazole Ester in minimal anhydrous THF. Add this solution dropwise to the LiAlH
suspension over 15–30 minutes.-
Observation: Gas evolution (H
) may occur if the ester is wet. The mixture usually turns grey/slurry.
-
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitor: Check TLC (EtOAc/Hexane 1:1). Product is significantly more polar (lower R
) than the ester.
-
-
Quench (Fieser Method): Cool back to 0°C. Carefully add:
-
mL Water (where
= grams of LiAlH used). - mL 15% NaOH solution.
- mL Water.
-
mL Water (where
-
Workup: A white granular precipitate (Aluminum salts) will form. Stir for 30 mins until the precipitate is free-flowing. Filter through a Celite pad. Wash the pad with warm THF.
-
Isolation: Concentrate the filtrate in vacuo.
Protocol B: NaBH / CaCl Enhanced Reduction
Best for: Scale-up (>10g), safety-restricted labs, cost-efficiency.
Scientific Basis: NaBH
Reagents:
-
Substrate (1.0 equiv)
-
NaBH
(3.0 equiv) -
CaCl
(anhydrous, 1.5 equiv) -
Solvent: Ethanol (Absolute) or THF/MeOH mixture.
Step-by-Step Procedure:
-
Solvation: Dissolve the Thiazole Ester in absolute Ethanol (0.5 M) in a round bottom flask.
-
Catalyst Addition: Add anhydrous CaCl
(powder) to the solution. Stir for 15 minutes. -
Reduction: Cool to 0°C. Add NaBH
portion-wise over 20 minutes.-
Note: Hydrogen gas evolution will be vigorous.[2] Ensure adequate venting.
-
-
Completion: Allow to warm to RT and stir for 12–16 hours (overnight).
-
Quench: Cool to 0°C. Carefully quench with saturated NH
Cl solution. -
Extraction: Evaporate the bulk Ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[6]
-
Purification: Wash combined organics with Brine, dry over Na
SO , and concentrate.
Data Presentation & Process Control
Analytical Specifications
| Parameter | Substrate (Ester) | Product (Alcohol) |
| Appearance | Yellowish Oil/Solid | Pale Yellow Solid/Crystalline |
| IR (cm | 1715-1730 (C=O stretch) | 3200-3400 (O-H broad), No C=O |
| TLC (1:1 Hex/EtOAc) | R | R |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | N-Coordination deactivating hydride; Wet solvent. | Increase LiAlH |
| Emulsion during Workup | Aluminum hydroxides forming gel. | Use Rochelle Salt (Potassium Sodium Tartrate) wash instead of Fieser method. |
| Low Yield (Aq. Loss) | Product is water-soluble (polar thiazole). | Saturate aqueous layer with NaCl (salting out) before extraction. Use CHCl |
| Smell | Thiazole/Sulfur volatility. | Bleach all glassware in fume hood before removing. |
Workup Logic Flow (Rochelle Salt Method)
For high-value or difficult separations, the Rochelle Salt method is superior to Fieser for thiazoles as it prevents aluminum chelation with the heterocycle.
Figure 2: Optimized workup procedure using Rochelle Salt to break Aluminum-Thiazole coordination.
References
-
General Mechanism of Ester Reduction
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. Link
-
- Thiazole Synthesis & Properties: Metzger, J. V. (1979). Thiazole and its derivatives. John Wiley & Sons. (Classic reference for thiazole reactivity).
-
Synthesis of Thiamine Analogs (Relevant 4-methyl-5-substituted thiazoles)
-
Borohydride/Calcium Chloride Reduction Protocol
-
Hamada, Y., et al. (1981). Calcium chloride-sodium borohydride: A convenient system for the reduction of esters and lactones. Chemical & Pharmaceutical Bulletin, 29(9), 2724-2726. Link
-
- Lednicer, D. (1998). The Organic Chemistry of Drug Synthesis. (Vol 6). Wiley-Interscience.
Sources
- 1. youtube.com [youtube.com]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. orgosolver.com [orgosolver.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Scalable production methods for Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
Application Note & Protocol Guide
Executive Summary
This guide details a scalable, industrial-viable protocol for the synthesis of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate (CAS 354587-62-5). Unlike milligram-scale laboratory methods that often utilize expensive reagents (e.g., Lawesson’s reagent) or chromatography, this protocol focuses on Process Chemistry principles: atom economy, cost-efficiency, and purification via crystallization or distillation.
The chosen route is the Hantzsch Thiazole Synthesis , coupling Propanethioamide with Ethyl 2-chloroacetoacetate . This method is robust, convergent, and avoids heavy metal catalysis.
Key Process Metrics
| Parameter | Specification |
| Target CAS | 354587-62-5 |
| Molecular Weight | 199.27 g/mol |
| Primary Reaction | Hantzsch Condensation |
| Estimated Yield | 75–85% (Overall) |
| Purification | Vacuum Distillation or Crystallization (Solvent dependent) |
| Scale Suitability | Gram to Multi-Kilogram |
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two primary building blocks. The logic relies on the high reactivity of
Figure 1: Retrosynthetic strategy breaking down the target into accessible commodity chemicals.
Detailed Experimental Protocols
Module A: Synthesis of Ethyl 2-chloroacetoacetate
Rationale: While commercially available, this intermediate is unstable over long storage periods. Fresh preparation via sulfuryl chloride is cheaper and ensures higher purity for the cyclization step.
Safety: Sulfuryl chloride is corrosive and releases HCl/SO2 gas. Perform in a fume hood with a scrubber.
Protocol:
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, pressure-equalizing addition funnel, and a gas outlet connected to a NaOH scrubber.
-
Charging: Charge Ethyl Acetoacetate (1.0 eq) into the flask. Cool to 0–5 °C using an ice/salt bath.
-
Addition: Add Sulfuryl Chloride (SO2Cl2, 1.05 eq) dropwise over 60 minutes. Maintain internal temperature <10 °C.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitoring by GC/TLC should show complete consumption of starting material.
-
Workup:
-
Apply weak vacuum (water aspirator) to the flask to degas residual HCl/SO2.
-
Wash the organic layer with water (2x) and saturated NaHCO3 (carefully, CO2 evolution) until neutral.
-
Dry over anhydrous Na2SO4.
-
-
Purification: Distill under reduced pressure (approx. 80–85 °C at 15 mmHg) to obtain a colorless liquid.
-
Yield: 85–90%.
-
Storage: Use immediately or store at 4 °C protected from light.
-
Module B: Synthesis of Propanethioamide
Rationale: Thioamides are not standard shelf reagents in bulk. The reaction of nitriles with sulfide sources is the industry standard. Method Selection: We utilize the NaSH/MgCl2 method (green chemistry) or H2S/Amine (traditional industrial). The NaSH method is described here for safer lab/pilot implementation.
Protocol:
-
Setup: 3-neck RBF with reflux condenser and thermometer.
-
Reagents: Dissolve Propionitrile (1.0 eq) in DMF (Dimethylformamide, 3-4 volumes).
-
Activation: Add MgCl2·6H2O (1.0 eq) . The magnesium ion activates the nitrile carbon toward nucleophilic attack.
-
Sulfuration: Add NaSH (Sodium Hydrosulfide flakes, 2.0 eq) .
-
Reaction: Heat the mixture to 60 °C for 6–12 hours. The mixture will turn green/dark.
-
Monitoring: TLC (Ethyl Acetate/Hexane) will show the conversion of the nitrile (high Rf) to thioamide (lower Rf).
-
-
Workup:
-
Cool to room temperature.[6]
-
Pour into 5 volumes of ice water. The thioamide may precipitate or require extraction.
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine.
-
Dry over Na2SO4 and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or Toluene if solid (MP ~40-42 °C). If oil, use directly in Module C.
-
Yield: 70–80%.
-
Module C: Hantzsch Coupling (Target Synthesis)
Rationale: This step constructs the thiazole ring.[6] The reaction is exothermic and autocatalytic (generated HCl catalyzes the dehydration).
Protocol:
-
Setup: 3-neck RBF with mechanical stirrer, reflux condenser, and addition funnel.
-
Solvent System: Charge Ethanol (Absolute, 5-10 volumes) and Propanethioamide (1.0 eq) . Stir until dissolved.
-
Addition: Heat the solution to mild reflux (78 °C). Add Ethyl 2-chloroacetoacetate (1.05 eq) dropwise over 30–45 minutes.
-
Note: Adding the halo-ketoester to the hot thioamide solution minimizes self-condensation side reactions.
-
-
Reaction: Reflux for 4–6 hours.
-
Observation: A solid precipitate (Thiazole HCl salt) may form, or the solution may darken.
-
-
Workup:
-
Evaporate approximately 80% of the ethanol under reduced pressure.
-
Pour the residue into ice water (10 volumes).
-
Neutralization: Slowly add saturated Na2CO3 or NH4OH until pH 8–9. This liberates the free base (the target ester).
-
Phase Separation: The product will separate as an oil or precipitate as a solid.
-
If Solid: Filter, wash with cold water, and dry.
-
If Oil: Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over MgSO4 and concentrate.
-
-
-
Purification (Critical for Pharma Grade):
-
Distillation: High-vacuum distillation is recommended for the ester.
-
Expected BP: ~110–120 °C at 1–2 mmHg (Estimation based on analogs).
-
-
Crystallization: If the distillate solidifies, recrystallize from Hexane/Ethyl Acetate.
-
Process Safety & Critical Quality Attributes (CQAs)
Thermal Hazards
-
Hantzsch Reaction: The cyclization is exothermic. On a kilogram scale, the addition of the chloro-ester must be rate-controlled to manage the exotherm.
-
Sulfuryl Chloride: Reacts violently with water. All reactor lines must be dry.
Impurity Profile
| Impurity | Origin | Control Strategy |
| Ethyl Acetoacetate | Unreacted starting material | Ensure full conversion in Module A; removed via distillation. |
| Propionitrile | Unreacted starting material | Wash with acidic water during workup (nitriles are weak bases/neutral). |
| Dimer/Oligomers | Thermal degradation | Avoid excessive heating (>100 °C) during workup. |
| Residual Sulfur | Thioamide synthesis | Filtration of crude thioamide; copper turnings in distillation pot. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Module A | Temperature too high (>10°C) during addition | Cool reactor aggressively; slow down addition rate. |
| Incomplete Cyclization | Wet Ethanol or loss of HCl | Use absolute ethanol; ensure reflux is vigorous. |
| Product is Dark/Tar | Oxidation of Thioamide | Degas solvents; run reaction under Nitrogen atmosphere. |
| Emulsion during Workup | Fine precipitate of Mg salts (if using Module B) | Filter through Celite before extraction; use brine. |
References
-
Hantzsch Thiazole Synthesis Mechanism & Scope
- Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
-
URL:[Link]
- Scalable Thioamide Synthesis (NaSH/MgCl2)
-
Chlorination of Beta-Keto Esters
- Source: PubChem Compound Summary for Ethyl 2-chloroacetoacet
-
URL:[Link]
- Process Chemistry of Febuxostat Intermediates (Analogous Chemistry)
- General Thiazole Properties: Source: BLD Pharm Product Page (CAS 354587-62-5).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 6. chemhelpasap.com [chemhelpasap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis and maximize your yield and purity.
Foundational Principles: The Hantzsch Thiazole Synthesis
The synthesis of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate is most reliably achieved through the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry first described in 1887.[1] This reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[1][2][3] For our target molecule, the specific reactants are Ethyl 2-chloroacetoacetate (the α-haloketone component) and Thiopropionamide (the thioamide component).
The reaction's success hinges on a well-understood mechanism:
-
S-Alkylation: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the ethyl 2-chloroacetoacetate, displacing the chloride ion in an SN2 reaction.[2][4][5]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the ketone carbonyl group.[3][4]
-
Dehydration: A subsequent dehydration step eliminates a molecule of water, forming the aromatic thiazole ring.[2][4] The aromaticity of the final product is a significant driving force for the reaction.[4]
Reaction Mechanism Overview
Caption: Hantzsch synthesis mechanism for the target molecule.
Optimized Laboratory Protocol
This protocol provides a robust starting point for the synthesis. Note that optimization may be required based on your specific laboratory conditions and reagent purity.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Ethyl 2-chloroacetoacetate | 164.59 | 16.46 g | 1.0 |
| Thiopropionamide | 89.15 | 8.92 g | 1.0 |
| Ethanol (Absolute) | 46.07 | 200 mL | - |
| Sodium Bicarbonate (Sat. Sol.) | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | ~150 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Procedure
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiopropionamide (1.0 eq.) in absolute ethanol (200 mL). Stir until fully dissolved.
-
Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 eq.) dropwise at room temperature over 15 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), using a suitable eluent like 3:1 Hexane:Ethyl Acetate. The disappearance of starting materials indicates completion.[6]
-
Work-up & Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until effervescence ceases.[2]
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (2 x 30 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.[2]
-
Purification: Filter off the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
General Experimental Workflow
Caption: General laboratory workflow for the synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is extremely low or non-existent. What are the primary causes?
A1: Low yields in Hantzsch synthesis are common and can typically be traced to a few key areas.[7] A systematic approach is best.
-
Purity of Starting Materials:
-
Thioamide: Thiopropionamide can be unstable. Impurities or degradation can inhibit the reaction. Use high-purity thioamide or consider purifying it before use.
-
α-Haloketone: Ethyl 2-chloroacetoacetate is a lachrymator and can decompose upon storage.[2] It is often best to use it freshly opened or distilled. Ensure it has not hydrolyzed.
-
-
Reaction Conditions:
-
Temperature: The reaction often requires heat to overcome the activation energy for cyclization and dehydration.[4][8] Ensure your reflux temperature is being reached and maintained. However, excessive heat can promote side reactions.[9]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion.[9] Conversely, prolonged heating can lead to product degradation. Monitor the reaction by TLC to determine the optimal time.
-
-
Stoichiometry: Ensure you are using equimolar amounts of your reactants. A slight excess of the thioamide (e.g., 1.1 equivalents) can sometimes be beneficial but is not always necessary.
Q2: My TLC shows multiple product spots, indicating side reactions. What are they and how can I prevent them?
A2: Side reactions are a frequent cause of reduced yield and purification difficulties.
-
Formation of Isomeric Impurities: A common side reaction is the formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles.[7][9] This is particularly prevalent under acidic conditions.
-
Solution: While the reaction generates HCl, maintaining near-neutral conditions can be beneficial. Some protocols include a non-nucleophilic base like sodium carbonate from the start.[10] The post-reaction neutralization with bicarbonate is crucial to prevent further side reactions during work-up.[2][3]
-
-
Formation of Oxazoles: If your thioamide is contaminated with the corresponding amide (propionamide), you may form an oxazole byproduct.[6]
-
Solution: Ensure the purity of your thiopropionamide starting material.
-
-
Dimerization/Polymerization: The reactive starting materials can sometimes undergo self-condensation.[6]
-
Solution: Adding the α-haloketone dropwise to the thioamide solution (as described in the protocol) rather than mixing them all at once can minimize this.
-
Q3: I'm having difficulty purifying the final product. What are the best strategies?
A3: Purification can be challenging depending on the nature of the impurities.
-
For Recrystallization:
-
Problem: The product "oils out" instead of forming crystals. This happens when the melting point of the compound is lower than the boiling point of the solvent.[11]
-
Solution: Re-heat to dissolve the oil, add slightly more hot solvent, and allow it to cool much more slowly.[11] If this fails, a different solvent system (e.g., ethanol/water, ethyl acetate/hexane) is required.[11]
-
Problem: No crystals form upon cooling.
-
Solution: You may have used too much solvent. Try boiling off some solvent to concentrate the solution.[11] Gently scratching the inside of the flask with a glass rod can induce nucleation.[11]
-
-
For Column Chromatography:
-
Problem: The product co-elutes with an impurity.
-
Solution: The polarity of your eluent system is not optimal. Use TLC to test various solvent systems (e.g., different ratios of hexane/ethyl acetate, or trying dichloromethane/methanol) to find one that gives good separation between your product and the impurity.
-
Q4: Can this synthesis be made more efficient or "greener"?
A4: Yes, several modern approaches have been developed to optimize the Hantzsch synthesis.
-
Catalysis: While the traditional synthesis is often uncatalyzed, the use of catalysts like silica-supported tungstosilicic acid has been shown to improve yields and reaction rates.[12]
-
Alternative Energy Sources: Microwave-assisted synthesis and ultrasonic irradiation are proven methods to dramatically reduce reaction times (from hours to minutes) and often increase yields.[7]
-
Solvent Choice: While ethanol is common, exploring other solvents or even solvent-free conditions has been successful in some cases, which can simplify work-up and reduce waste.[8][13] One-pot procedures, where the initial halogenation of the β-ketoester and the subsequent condensation occur in the same vessel, have also been developed to improve efficiency.[14][15]
References
- BenchChem. (n.d.). Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate from starting materials.
- BenchChem. (n.d.). Optimization of Hantzsch thiazole synthesis reaction conditions.
- BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
- BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
-
Bou-Salah, L., Belaidi, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1459. Available from: [Link]
-
Meng, G., Wang, M., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(2), 158-164. Available from: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of C. Ethyl Thiazole-5-carboxylate. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole.
-
MDPI. (2017). Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from [Link]
-
ChemHelpAsap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 928-51-8,4-Chloro-1-butanol. Retrieved from [Link]
-
University of Sussex - Figshare. (2023). New methods for the rapid synthesis of thiazoles. Retrieved from [Link]
-
ResearchGate. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
-
MDPI. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification.
-
Nature. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Retrieved from [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
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Minimizing side reactions in Hantzsch thiazole synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this robust reaction for the creation of thiazole-containing compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic outcomes. Our approach is rooted in explaining the "why" behind experimental choices, providing you with the scientific rationale to overcome common challenges.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the Hantzsch thiazole synthesis, providing plausible causes and actionable solutions.
Issue 1: Low Yield of the Desired Thiazole Product
Question: My Hantzsch thiazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Hantzsch synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the degradation of starting materials.[1] A systematic evaluation of your experimental parameters is the most effective troubleshooting strategy.
Potential Causes and Recommended Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: While some Hantzsch syntheses proceed at room temperature, many require heating to overcome the activation energy for cyclization and dehydration.[1] However, excessive heat can promote the decomposition of reactants and the formation of byproducts.
-
Actionable Advice: If you observe low conversion, consider a modest increase in temperature (e.g., in 10-20 °C increments). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature that maximizes product formation without significant byproduct accumulation.
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged heating can result in product degradation.
-
Actionable Advice: Perform a time-course study to determine the optimal reaction duration. Analyze aliquots of the reaction mixture at regular intervals to identify the point of maximum product accumulation.
-
-
Solvent Choice: The polarity of the solvent can influence the rate of the initial SN2 reaction and the subsequent cyclization. Alcohols, such as ethanol and methanol, are commonly used.[2]
-
Actionable Advice: If you are experiencing low yields, consider screening other solvents. For instance, a switch to a more polar aprotic solvent like dimethylformamide (DMF) might be beneficial in some cases.[1] Greener alternatives, such as reactions in aqueous micelles or even solvent-free conditions, have also been reported to improve yields.[3]
-
-
-
Purity of Starting Materials:
-
α-Haloketone: Impurities in the α-haloketone can introduce competing side reactions. These compounds can also be unstable and should be used when fresh or purified before use.
-
Actionable Advice: Ensure the purity of your α-haloketone by techniques such as recrystallization or column chromatography. Store it under appropriate conditions (cool, dark, and dry) to prevent decomposition.
-
-
Thioamide/Thiourea: Similarly, impurities in the thioamide or thiourea can lead to the formation of unwanted byproducts. Thiourea itself can decompose at elevated temperatures to release ammonia, hydrogen sulfide, and other reactive species, which can complicate the reaction mixture.[4]
-
Actionable Advice: Use high-purity thioamide or thiourea. If necessary, recrystallize it before use.
-
-
-
Incorrect Stoichiometry:
-
The reaction proceeds via a 1:1 condensation of the α-haloketone and the thioamide/thiourea.[5] Using a slight excess of the more stable and often more soluble thioamide/thiourea (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[2]
-
Actionable Advice: While a slight excess of the thio-component is often beneficial, a large excess should be avoided as it can complicate purification. Carefully control the stoichiometry of your reactants.
-
-
Table 1: Impact of Reaction Conditions on Yield
| Parameter | Condition | Effect on Yield | Reference |
| Energy Source | Conventional Heating vs. Microwave Irradiation | Microwave irradiation can significantly reduce reaction times and increase yields. | [6][7] |
| Catalyst | None vs. Silica-Supported Tungstosilicic Acid | The use of a recyclable heterogeneous catalyst can enhance yields. | [7] |
| Solvent | Conventional Solvents vs. Aqueous Micelles | Ultrasonic irradiation in aqueous micelles can lead to higher yields compared to traditional alcoholic solvents. | [3] |
Issue 2: Formation of an Isomeric Impurity
Question: I have isolated a major byproduct that I suspect is an isomer of my target 2-aminothiazole. Could it be a 2-imino-2,3-dihydrothiazole, and how can I prevent its formation?
Answer:
Yes, the formation of a 3-substituted 2-imino-2,3-dihydrothiazole is a well-documented side reaction in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas.[8] The regioselectivity of the cyclization step is highly dependent on the reaction's pH.
Mechanism of Isomer Formation:
The initial step of the Hantzsch synthesis is the S-alkylation of the thiourea by the α-haloketone to form an isothiouronium salt intermediate. This intermediate has two nucleophilic nitrogen atoms. The subsequent intramolecular cyclization can proceed via two competing pathways:
-
Pathway A (Favored under Neutral/Basic Conditions): The unsubstituted nitrogen atom attacks the carbonyl carbon, leading to the formation of a hydroxythiazoline intermediate. Subsequent dehydration yields the desired 2-(N-substituted amino)thiazole.
-
Pathway B (Favored under Acidic Conditions): The substituted nitrogen atom attacks the carbonyl carbon. This pathway is promoted by acidic conditions, which protonate the unsubstituted nitrogen, reducing its nucleophilicity. The resulting intermediate then dehydrates to form the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[8]
Diagram 1: Competing Cyclization Pathways in Hantzsch Thiazole Synthesis
Caption: pH-dependent regioselectivity in Hantzsch synthesis.
Recommended Solutions to Minimize Isomer Formation:
-
pH Control: This is the most critical factor.
-
Actionable Advice: Conduct the reaction under neutral or slightly basic conditions. The reaction naturally produces HBr or HCl as a byproduct, which can acidify the mixture.[5] Consider adding a non-nucleophilic base, such as sodium carbonate or sodium bicarbonate, to neutralize the acid as it forms.[2] A common workup procedure involves pouring the reaction mixture into a sodium carbonate solution to precipitate the neutral product.[2]
-
-
Solvent Choice: The solvent can influence the local pH and the relative nucleophilicity of the nitrogen atoms.
-
Actionable Advice: Protic solvents like ethanol can participate in proton transfer and may be suitable for maintaining near-neutral conditions.
-
-
Reaction Monitoring:
-
Actionable Advice: Closely monitor the reaction by TLC. The two isomers often have different polarities and can be distinguished. Stop the reaction once the formation of the desired product is maximized to prevent potential acid-catalyzed isomerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic condensation reaction that typically proceeds in three main steps:
-
S-Alkylation: The sulfur atom of the thioamide or thiourea acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide and forming an isothiouronium salt intermediate.[6]
-
Cyclization: An intramolecular nucleophilic attack by one of the nitrogen atoms of the isothiouronium intermediate on the carbonyl carbon forms a five-membered heterocyclic ring, specifically a 4-hydroxy-4,5-dihydrothiazole derivative.[9]
-
Dehydration: The hydroxythiazoline intermediate readily undergoes acid- or base-catalyzed dehydration to form the aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[5]
Diagram 2: General Mechanism of Hantzsch Thiazole Synthesis
Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.
Q2: Can bis-thiazoles be formed as a side product?
A2: Yes, the formation of bis-thiazoles is a potential side reaction, although it is less common than isomer formation. This typically occurs when one of the reactants has more than one reactive site.[1] For example, using a di-α-haloketone or a bis-thioamide could lead to the formation of a bis-thiazole. Careful control over the stoichiometry is crucial to minimize this. If you are intentionally trying to synthesize a bis-thiazole, using a 2:1 ratio of the mono-functionalized reactant to the di-functionalized reactant would be the appropriate strategy.
Q3: Are there any "green" or environmentally friendly approaches to the Hantzsch synthesis?
A3: Absolutely. Significant research has been dedicated to making the Hantzsch synthesis more environmentally benign. Key strategies include:
-
Solvent-Free Synthesis: Grinding the reactants together, sometimes with a few drops of a wetting agent, can lead to a rapid and efficient reaction without the need for a bulk solvent.
-
Alternative Energy Sources: As mentioned earlier, microwave irradiation and ultrasound sonication can dramatically reduce reaction times and energy consumption compared to conventional heating.[6][7]
-
Green Solvents: The use of water, particularly in the form of aqueous micelles, has been shown to be an effective and environmentally friendly medium for the Hantzsch synthesis.[3]
-
Recyclable Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilicic acid, allows for easy separation and reuse of the catalyst, reducing waste.[7]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Neutral Conditions)
This is a general protocol that may require optimization for specific substrates.[2]
Materials:
-
α-Haloketone (1.0 eq)
-
Thiourea or Thioamide (1.2 eq)
-
Methanol or Ethanol
-
5% Aqueous Sodium Carbonate Solution
-
Water (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thiourea or thioamide (1.2 eq) in methanol or ethanol.
-
Add the α-haloketone (1.0 eq) to the solution.
-
Heat the mixture to reflux (typically 60-80 °C) and stir for the optimized reaction time (e.g., 30 minutes to a few hours), monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate while stirring. This will neutralize the hydrohalic acid byproduct and precipitate the neutral thiazole product.[2]
-
Collect the precipitate by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts and unreacted thiourea.
-
Allow the collected solid to air dry or dry it in a vacuum oven.
-
If necessary, purify the crude product by recrystallization or column chromatography.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Kamila, S. et al. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Beilstein J. Org. Chem.2012 , 8, 2154–2161. Available from: [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 1987 , 639-643. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Bouherrou, S. et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules2016 , 21(10), 1289. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Chem Help Asap. Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
Al-Azzawi, A. M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. J. Heterocycl. Chem.2019 , 56(4), 1159-1191. Available from: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]
-
Royal Society of Chemistry. Hantzsch pyridine synthesis - overview. ChemTube3D. Available from: [Link]
-
SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]
-
Gilon, C. et al. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. J. Org. Chem.2007 , 72(1), 32-38. Available from: [Link]
-
Journal of Chemical Education. Learning from the Hantzsch synthesis. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Leah4sci. Synthesis of Thiazoles. YouTube. Available from: [Link]
-
ResearchGate. Theoretical study on the thermal decomposition of thiourea. Available from: [Link]
-
Semantic Scholar. Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. Available from: [Link]
-
Wikipedia. α-Halo ketone. Available from: [Link]
-
Wiley Online Library. Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Available from: [Link]
-
Figshare. New methods for the rapid synthesis of thiazoles - University of Sussex. Available from: [Link]
-
Macmillan Group. Structure, Mechanism and Reactivity of Hantzsch Esters. Available from: [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]
Sources
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Removing unreacted alpha-halo-beta-keto esters from thiazole mixtures
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides specialized troubleshooting advice and in-depth protocols for a critical step in the Hantzsch thiazole synthesis: the removal of unreacted α-halo-β-keto esters from your reaction mixture. We understand that this common yet persistent impurity can complicate downstream applications. This document is designed to provide not just steps, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the purification of thiazole products.
| Observed Issue | Probable Cause | Recommended Solution & Scientific Rationale |
| Crude NMR/TLC shows a significant amount of starting α-halo-β-keto ester. | Incomplete reaction or non-stoichiometric reagent addition. | Solution: Before extensive purification, ensure the reaction has gone to completion using TLC or LC-MS. If incomplete, consider extending the reaction time or gently warming the mixture if the reagents are stable. The α-halo-β-keto ester is the electrophile in the Hantzsch synthesis; its persistence indicates a potential issue with the nucleophilic thioamide component or reaction conditions. |
| Aqueous washes (e.g., with sodium bicarbonate) fail to remove the ester impurity. | The α-halo-β-keto ester has low aqueous solubility and is not acidic enough for efficient extraction by a weak base. | Solution: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, DCM) and a dilute brine solution. The goal is to partition the polar thiazole product from the less polar ester. Avoid aggressive basic washes which can potentially hydrolyze the ester on your desired product or promote side reactions. |
| Product and impurity co-elute or have very similar Rf values in column chromatography. | The polarity of the thiazole product and the unreacted ester are too similar for effective separation with standard solvent systems. | Solution: Optimize your mobile phase. A shallow gradient or isocratic elution with a finely-tuned solvent system (e.g., hexanes:ethyl acetate with 1-2% triethylamine) can improve separation. The triethylamine can suppress peak tailing of the basic thiazole product on silica gel. Consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity. |
| Product oils out or fails to crystallize during recrystallization attempts. | The high concentration of the ester impurity is preventing the formation of a crystal lattice for your target thiazole. | Solution: The crude material is likely not pure enough for recrystallization. First, attempt to reduce the impurity concentration through an optimized aqueous work-up or a rapid filtration through a small plug of silica gel. Recrystallization is most effective when the desired compound is present in high purity (>90%). |
| Working on a large scale and chromatography is not feasible. | Column chromatography is often not practical or economical for multi-gram or kilogram scale reactions. | Solution: Focus on chemical methods. A bisulfite wash (sodium bisulfite solution) can sometimes form water-soluble adducts with carbonyl compounds. Alternatively, employ a scavenger resin. An amine-functionalized resin can covalently bind to the electrophilic α-halo-β-keto ester, allowing it to be removed by simple filtration. This is a highly efficient and scalable method. |
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted α-halo-β-keto esters so challenging?
The difficulty arises from the similar physicochemical properties of the starting material and the resulting thiazole product. Both are often moderately polar, organic-soluble esters. This similarity in polarity makes separation by standard chromatographic or extraction techniques non-trivial, as they may exhibit comparable solubility in common solvents and affinity for stationary phases like silica gel.
Q2: What is the most reliable, first-line approach for removing the bulk of this impurity?
An optimized liquid-liquid extraction is the best first step. After quenching the reaction, dilute the mixture with an appropriate organic solvent like ethyl acetate. Wash sequentially with a mild aqueous base (e.g., 5% NaHCO₃ solution) to neutralize any acid catalyst, followed by water and then a brine solution. The brine wash helps to remove residual water from the organic layer and break up emulsions, improving the efficiency of the phase separation. This process removes water-soluble byproducts and can significantly reduce the amount of the unreacted ester before more demanding purification steps.
Q3: How do scavenger resins work in this context, and when should I use one?
Scavenger resins are solid-phase supports functionalized with reactive groups. For removing an electrophilic α-halo-β-keto ester, a nucleophilic resin, such as an amine-functionalized polystyrene (e.g., Tris(2-aminoethyl)amine, TAA resin), is ideal.
Mechanism: The primary or secondary amine groups on the resin act as nucleophiles, attacking the electrophilic carbon bearing the halogen on the ester. This forms a covalent bond, effectively "scavenging" the impurity from the solution and attaching it to the solid support.
You should consider using a scavenger resin when:
-
Chromatography is difficult due to similar Rf values.
-
You are working on a large scale.
-
You need to achieve very high purity levels for downstream applications like library synthesis.
Q4: What are the critical safety considerations when handling α-halo-β-keto esters?
These reagents demand careful handling.
-
Toxicity and Lachrymatory Properties: They are often potent lachrymators (induce tearing) and are toxic and corrosive. Always handle them in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, splash goggles, and chemically resistant gloves (nitrile gloves are common, but check compatibility).
-
Quenching: Any excess reagent should be quenched carefully with a suitable nucleophile (like a dilute solution of sodium bisulfite or a secondary amine) before disposal.
Detailed Experimental Protocols
Protocol 1: Optimized Aqueous Work-up & Liquid-Liquid Extraction
This protocol is designed to remove the majority of water-soluble materials and a significant portion of the unreacted ester.
-
Quench Reaction: Cool the reaction vessel in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acidic catalyst and any acid formed during the reaction.
-
Dilute: Transfer the quenched mixture to a separatory funnel. Dilute with ethyl acetate (EtOAc), using approximately 2-3 times the volume of the initial reaction solvent.
-
First Wash: Add an equal volume of deionized water, shake gently, and allow the layers to separate. Drain and discard the aqueous (lower) layer.
-
Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine). Shake vigorously for 30-60 seconds. The brine reduces the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.
-
Separate and Dry: Drain the aqueous layer. Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentrate: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now enriched and ready for further purification.
Protocol 2: Purification via Scavenger Resin
This protocol is highly effective for removing residual electrophilic impurities.
-
Prepare Crude Solution: After the initial work-up (Protocol 1), dissolve the crude product in a suitable solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN)) at a concentration of approximately 0.1-0.2 M.
-
Add Scavenger Resin: Add an amine-functionalized scavenger resin (e.g., TAA resin) to the solution. Use a 2-3 fold molar excess of the resin's functional groups relative to the estimated amount of the impurity.
-
Agitate: Gently
Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Thiazole Reactions
Welcome to the technical support center for navigating the complexities of steric hindrance in the synthesis and functionalization of 2,4-disubstituted thiazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with sterically demanding substrates in this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Challenge of Steric Hindrance in Thiazole Chemistry
The thiazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The ability to precisely functionalize the 2 and 4 positions is crucial for modulating biological activity. However, as the substituents at these positions increase in size, steric hindrance can significantly impede reaction rates, lower yields, and even alter regioselectivity. This guide will equip you with the knowledge and practical strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when dealing with sterically hindered 2,4-disubstituted thiazoles.
Q1: My yields are consistently low when attempting a Suzuki-Miyaura coupling with a bulky 2-arylthiazole. What are the likely causes and how can I improve the outcome?
A1: Low yields in Suzuki-Miyaura couplings of sterically hindered 2-arylthiazoles are a frequent problem. The primary culprit is often the difficulty of the transmetalation and reductive elimination steps in the catalytic cycle due to the bulky substituents.
Causality: The substituents at the 2 and 4 positions can sterically shield the palladium center, hindering the approach of the boronic acid derivative for transmetalation. Similarly, the final C-C bond-forming reductive elimination can be slowed by the steric clash of the bulky groups.
Troubleshooting Strategies:
-
Ligand Selection is Critical: For sterically demanding substrates, bulky, electron-rich phosphine ligands are often necessary.[3] Ligands like XPhos, SPhos, and RuPhos can promote the reaction by creating a more open coordination sphere around the palladium, facilitating the key catalytic steps.[3]
-
Choice of Palladium Precatalyst: Using well-defined precatalysts such as XPhos-Pd-G3 or SPhos-Pd-G2 can lead to more reproducible and higher yields compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[3]
-
Base and Solvent Optimization: The choice of base and solvent can have a profound impact. A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.
-
Temperature and Reaction Time: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. However, be mindful of potential side reactions like debromination.[3] Longer reaction times may also be necessary.
Q2: I am trying to perform a Buchwald-Hartwig amination on a 2-halo-4-alkylthiazole with a bulky secondary amine, but I am observing significant amounts of starting material and hydrodehalogenation. What can I do?
A2: This is a classic challenge in C-N cross-coupling. The combination of a sterically hindered thiazole and a bulky amine makes the reaction particularly difficult.
Causality: The mechanism of the Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[4] Steric hindrance can impede any of these steps, but it is particularly problematic for the amine coordination and the final reductive elimination. Hydrodehalogenation (replacement of the halogen with a hydrogen) is a common side reaction that can compete with the desired amination.[3]
Troubleshooting Strategies:
-
Ligand Choice is Paramount: For these challenging couplings, highly specialized, sterically demanding biarylphosphine ligands are essential. Ligands such as BrettPhos, RuPhos, and tBuXPhos are designed to facilitate the coupling of hindered substrates.[3][5]
-
Base Selection: A strong, non-coordinating base is crucial. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often superior to more common bases like sodium tert-butoxide (NaOt-Bu) in these cases.
-
Palladium Source: As with Suzuki couplings, using advanced precatalysts can improve results.
-
Solvent Effects: Toluene or dioxane are generally good starting points. The choice of solvent can influence the solubility of the base and the catalytic species, impacting the reaction rate.
Q3: Are there alternative methods to traditional cross-coupling for functionalizing the 2-position of a sterically hindered 4-substituted thiazole?
A3: Yes, when traditional cross-coupling reactions fail, exploring alternative synthetic strategies is a wise approach.
Alternative Strategies:
-
Direct C-H Activation/Arylation: This modern approach avoids the need for pre-functionalized (e.g., halogenated) thiazoles. Palladium-catalyzed direct C-H arylation can be a powerful tool for introducing aryl groups at the 2-position.[6] The regioselectivity can often be controlled by the choice of catalyst and directing group.[7][8]
-
Grignard Reagent Addition: If you can form a Grignard reagent from a 2-halothiazole, it can be a potent nucleophile for reacting with various electrophiles.[9][10] However, the formation of the Grignard reagent itself can be challenging with sterically hindered substrates.
-
Build the Ring with the Substituent Already in Place: Consider a convergent synthesis where the bulky substituent is part of one of the starting materials for the thiazole ring formation (e.g., a modified Hantzsch synthesis).[11][12] This can be a more efficient route than trying to introduce the group at a late stage.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific problematic reactions.
Troubleshooting a Failing Sonogashira Coupling of a 2-Iodo-4-tert-butylthiazole with a Bulky Alkyne
Problem: Low to no product formation, with recovery of starting materials and some alkyne homocoupling (Glaser coupling).
Underlying Issues: The Sonogashira coupling is sensitive to steric hindrance, which can slow down the key steps of the palladium catalytic cycle.[13][14] The copper co-catalyst, while essential for the reaction, can also promote the unwanted homocoupling of the alkyne.
Experimental Protocol for Optimization
Step 1: Rigorous Exclusion of Oxygen
-
Rationale: Oxygen can deactivate the palladium catalyst and promote Glaser coupling.
-
Procedure:
-
Assemble the reaction flask and condenser, and flame-dry under vacuum.
-
Backfill with an inert gas (argon or nitrogen).
-
Degas the solvent by sparging with the inert gas for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Step 2: Catalyst and Ligand System Evaluation
-
Rationale: A more active and sterically accommodating catalyst system is needed.
-
Procedure:
-
Baseline: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), PPh₃ (4 mol%).
-
Alternative 1 (Bulky Phosphine): Pd(OAc)₂ (2 mol%), XPhos (4 mol%), CuI (2 mol%). The bulky XPhos ligand can create a more reactive palladium center.
-
Alternative 2 (Copper-Free): In some cases, copper can be detrimental. Try a copper-free Sonogashira protocol using a palladium catalyst with a ligand like SPhos and a suitable base.[15]
-
Step 3: Base and Solvent Screening
-
Rationale: The base is crucial for deprotonating the alkyne. The solvent affects the solubility and reactivity of all components.
-
Procedure:
-
Base: Start with a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). If the reaction is still sluggish, a stronger, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent might be beneficial.
-
Solvent: THF, dioxane, and DMF are common choices. For less polar substrates, toluene may be effective.
-
Step 4: Temperature and Reaction Monitoring
-
Rationale: Increased temperature can provide the necessary energy to overcome steric barriers.
-
Procedure:
-
Start the reaction at room temperature and monitor by TLC or LC-MS.
-
If no reaction is observed after several hours, gradually increase the temperature to 50 °C, then to 80 °C, or even reflux, while continuing to monitor.
-
Data Summary Table for Sonogashira Optimization
| Entry | Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | 25 | <5 |
| 2 | Pd(OAc)₂ | XPhos | CuI | DIPEA | Dioxane | 80 | 45 |
| 3 | Pd₂(dba)₃ | SPhos | None | Cs₂CO₃ | Toluene | 100 | 65 |
Visualizing Reaction Pathways
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Decision Tree for Troubleshooting Low Yields
Caption: Troubleshooting decision tree for low-yielding reactions.
Conclusion
Overcoming steric hindrance in reactions of 2,4-disubstituted thiazoles requires a systematic and informed approach to reaction optimization. By carefully considering the choice of catalyst, ligands, base, and solvent, and by being open to alternative synthetic strategies, researchers can successfully synthesize even the most challenging sterically encumbered thiazole derivatives. This guide provides a starting point for troubleshooting and should be used in conjunction with a thorough understanding of the underlying reaction mechanisms.
References
-
Dhas, A., Kanagare, A., Kanetkar, M., & Pansare, D. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Letters in Applied NanoBioScience, 12(4), 159. [Link]
-
Ali, A. R., El-Bendary, E. R., Ghaly, M. A., & Shehata, I. A. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. ResearchGate. Retrieved from [Link]
-
Li, B., Ma, J., & Wang, G. (2016). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications, 52(43), 7028-7031. [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2012). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. Request PDF. [Link]
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Théveau, L., Verrier, C., Lassalas, P., Martin, T., Dupas, G., Querolle, O., ... & Hoarau, C. (2011). Mechanism selection for regiocontrol in base-assisted, palladium-catalysed direct C-H coupling with halides: first approach for oxazole- and thiazole-4-carboxylates. Chemistry, 17(51), 14450-14463. [Link]
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Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2012). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate. [Link]
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Jadhav, S. D., Singh, U. P., & Gaikwad, D. D. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Medicinal Chemistry Letters, 6(10), 1032-1037. [Link]
-
Barbera, G., Musso, A., Luzzati, S., & Cera, G. (2020). Transition Metal-Driven Selectivity in Direct C−H Arylation of Imidazo[2,1-b]Thiazole. Chemistry – A European Journal, 26(48), 10884-10889. [Link]
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Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 618-645. [Link]
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Hay, D. L., Lingham, L. B., Slattery, A. D., Tieu, W., & Pouton, C. W. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Bioorganic & Medicinal Chemistry, 21(11), 3045-3053. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Yu, Y.-B., Chen, H.-L., Wang, L.-Y., Chen, X.-Z., & Fu, B. (2012). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules, 17(9), 10583-10593. [Link]
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Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186. [Link]
-
Reid, J. P., Sigman, M. S., & Cheong, P. H.-Y. (2018). The effect of steric bulk in Sonogashira coupling reactions. Request PDF. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Mori, A., & Itahara, T. (n.d.). C-H Substitution Reaction of Thiazoles at the 2-Position. ResearchGate. Retrieved from [Link]
-
Hazari, A., & Szostak, M. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by NHC-Ligated Palladium(II) Complexes. The Royal Society of Chemistry. [Link]
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Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Reddy, T. S., & Guntreddi, T. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 25(32), 5961-5965. [Link]
-
Doyle, A., & Wu, K. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry, 9, 319-325. [Link]
-
Shaikh, A., Khan, F. A. K., & Chobe, P. (2023). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Catalysts, 13(10), 1361. [Link]
-
Peristeri, E., Pontiki, E., & Hadjipavlou-Litina, D. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances, 10(1), 22-38. [Link]
-
Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., ... & Chen, F. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038-5048. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. (n.d.). Semantic Scholar. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Bîcu, E., Maftei, D., Vasilache, V., & Moldoveanu, C. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 25(18), 4292. [Link]
-
Gholinejad, M., & Far, F. K. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 8(31), 17115-17143. [Link]
-
Schepmann, D., Bräse, S., & Wünsch, B. (2017). Thiazole-Based σ1 Receptor Ligands: Diversity by Late-Stage C-H Arylation of Thiazoles, Structure-Affinity and Selectivity Relationships, and Molecular Interactions. Journal of Medicinal Chemistry, 60(14), 6245-6262. [Link]
-
Kumar, A., & Kumar, V. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., ... & Chen, F. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038-5048. [Link]
-
Kumar, D., & Kumar, N. (2014). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3467. [Link]
-
Patel, R. B., & Chikhalia, K. H. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances, 14(30), 21867-21877. [Link]
-
Heravi, M. M., & Oskooie, H. A. (2006). ChemInform Abstract: Efficient Synthesis of 2,4-Disubstituted Thiazoles under Grinding. ChemInform, 37(30). [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]
-
Kidwai, M., & Mothsra, P. (2016). Eco-Friendly One-Pot Synthesis of 2,4-Disubstituted Thiazoles by Grinding Under Catalyst and Solvent-Free Conditions. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the GC-MS Fragmentation Pattern of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
For researchers and professionals in drug development and analytical chemistry, a deep understanding of molecular fragmentation in mass spectrometry is paramount for unambiguous compound identification. This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest in flavor chemistry and as a potential building block in medicinal chemistry.[1] This document will not only dissect the expected fragmentation pathways but also compare them with related structures to provide a comprehensive analytical framework.
Introduction to Thiazole Analysis by GC-MS
Thiazoles are a class of sulfur-containing heterocyclic compounds that are significant as flavor constituents in food and as scaffolds in pharmaceuticals.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of such volatile and semi-volatile compounds.[2] The electron ionization (EI) mass spectra of thiazoles are often characterized by prominent molecular ion peaks and predictable fragmentation patterns, which are instrumental for structural elucidation.[3][4]
This guide focuses on Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate (Molecular Weight: 213.29 g/mol ), providing a predictive analysis of its fragmentation based on established principles of mass spectrometry.
Predicted Fragmentation Pathway
The fragmentation of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate under electron ionization is governed by the functional groups present: the thiazole ring, an ethyl group at position 2, a methyl group at position 4, and an ethyl carboxylate group at position 5. The stability of the thiazole ring often leads to a discernible molecular ion peak (M+•) at m/z 213.
The primary fragmentation events are anticipated to be:
-
Alpha-Cleavage of the Ethyl Ester: The most characteristic fragmentation of ethyl esters involves the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH2CH3), or the cleavage of the bond alpha to the carbonyl group.
-
McLafferty Rearrangement: A hallmark of carbonyl compounds with a γ-hydrogen, this rearrangement in ethyl esters results in the formation of a characteristic ion at m/z 88.[5][6]
-
Cleavage of Substituents from the Thiazole Ring: The ethyl and methyl groups attached to the thiazole ring can undergo fragmentation.
-
Ring Fragmentation: The thiazole ring itself can cleave, although this often results in lower abundance fragments compared to the loss of substituents.
Below is a Graphviz diagram illustrating the predicted major fragmentation pathways.
Caption: Predicted major fragmentation pathways of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate in EI-MS.
Detailed Fragmentation Analysis
| m/z | Proposed Fragment | Fragmentation Pathway | Significance |
| 213 | [C9H13NO2S]+• | Molecular Ion (M+•) | Confirms the molecular weight of the compound. |
| 185 | [C7H9NO2S]+• | Loss of ethylene (C2H4) via McLafferty rearrangement from the ethyl ester. | A common fragmentation for ethyl esters.[7] |
| 184 | [C7H8NO2S]+ | Loss of an ethyl radical (•C2H5) from the substituent at C2. | Indicates the presence of a C2-ethyl group. |
| 168 | [C7H8NOS]+ | Loss of an ethoxy radical (•OC2H5) from the ester group. | A strong indicator of an ethyl ester.[7] |
| 140 | [C6H6NS]+ | Loss of CO from the m/z 168 fragment. | Subsequent fragmentation of the primary acylium ion. |
| 88 | [C4H8O2]+• | McLafferty rearrangement product. | A diagnostic peak for ethyl esters.[5][6] |
Comparative Analysis with Structurally Related Thiazoles
To build confidence in the identification, it is instructive to compare the predicted fragmentation pattern with that of other known thiazole derivatives.
| Compound | Key Fragmentation Differences | Rationale |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Presence of fragments related to the amino group. The molecular ion will be at m/z 186.[8] | The primary amine can undergo alpha-cleavage or rearrangements, leading to different fragmentation pathways. |
| 2-Ethyl-4-methylthiazole | Absence of ester-related fragments (e.g., loss of •OC2H5, m/z 88). The molecular ion will be at m/z 127.[9] | The fragmentation will be dominated by the loss of the ethyl and methyl substituents and cleavage of the thiazole ring. |
| Ethyl 2-methyl-1,3-thiazole-5-carboxylate | The loss of a methyl radical from the C2 position instead of an ethyl radical. The molecular ion will be at m/z 171.[10] | This comparison helps to confirm the identity of the substituent at the C2 position. |
Experimental Protocol for GC-MS Analysis
This section provides a standardized protocol for the analysis of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate and its analogs.
Sample Preparation
-
Standard Solution: Prepare a 100 ppm stock solution of the analyte in a suitable solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 ppm for injection.
GC-MS Instrumentation and Conditions
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of volatile and semi-volatile compounds. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to elute a wide range of compounds. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns. |
| Mass Range | m/z 40-450 | Covers the expected mass range of the analyte and its fragments. |
Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to the analyte.
-
Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.
-
Spectral Interpretation: Compare the obtained mass spectrum with the predicted fragmentation pattern and reference spectra if available.
-
Library Search: Perform a library search (e.g., NIST, Wiley) to aid in identification, but always verify with manual interpretation.
Below is a workflow diagram for the experimental and data analysis process.
Caption: General workflow for GC-MS analysis and compound identification.
Conclusion
The structural elucidation of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate by GC-MS is a systematic process that relies on the predictable fragmentation of its constituent functional groups. By understanding the characteristic cleavages of the ethyl ester and the substitutions on the thiazole ring, a confident identification can be made. This guide provides a robust framework for the analysis of this and related heterocyclic compounds, empowering researchers to interpret their mass spectral data with a higher degree of certainty. The provided experimental protocol serves as a validated starting point for method development and routine analysis.
References
-
G. M. Clarke, R. Grigg & D. H. Williams. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-344. [Link]
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A Senior Application Scientist's Guide to Structural Validation: A Comparative Analysis of Elemental Analysis for Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate
Abstract
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible research. This guide provides an in-depth comparison of analytical techniques for the structural validation of a key heterocyclic building block, Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate. We will focus on the foundational method of elemental analysis, contrasting its capabilities and limitations with modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document serves as a practical guide for researchers, offering detailed protocols and a rationale for employing an integrated, multi-technique approach to achieve unequivocal structural verification.
Introduction: The Imperative of Structural Integrity in Synthesis
The synthesis of novel chemical entities is the engine of pharmaceutical development. Thiazole derivatives, in particular, are a prominent class of heterocyclic compounds known for a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antineoplastic properties.[1] The target of our discussion, Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate (Molecular Formula: C₉H₁₃NO₂S), is a valuable intermediate in the synthesis of more complex pharmaceutical agents.
Before a compound can advance in the development pipeline, its molecular structure and purity must be rigorously confirmed. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays. Therefore, the validation process is a critical checkpoint. Historically, elemental analysis was the gold standard for confirming an empirical formula. While still valuable, it is now part of a larger, more powerful analytical toolkit.
Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most common and efficient route to this class of compounds is the Hantzsch thiazole synthesis, first described in 1887.[2] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[3][4] For our target molecule, this involves the reaction between ethyl 2-chloroacetoacetate and propanethioamide.
The mechanism proceeds via an initial S-alkylation of the thioamide (a potent nucleophile) on the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[3][4] The reliability of this synthesis makes it a staple in medicinal chemistry, but it does not preclude the need for meticulous validation of the final product.[5]
Primary Validation: Elemental (CHNS) Analysis
Elemental analysis, specifically CHNS analysis, is a quantitative technique that determines the mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur in a sample.[6][7] Its power lies in its direct comparison of experimental data to the theoretical composition derived from the proposed molecular formula.
Principle of Operation: The method relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically >900°C).[8][9] This process converts the elements into simple, stable gases:
-
Carbon → Carbon Dioxide (CO₂)
-
Hydrogen → Water (H₂O)
-
Nitrogen → Nitrogen Gas (N₂) or its oxides (NOx), which are then reduced to N₂.
-
Sulfur → Sulfur Dioxide (SO₂)
These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector.[8][10] The instrument is calibrated with certified standards to ensure high accuracy.
Theoretical Composition for C₉H₁₃NO₂S (Molar Mass: 199.27 g/mol ):
-
Carbon (C): (9 * 12.011) / 199.27 * 100% = 54.25%
-
Hydrogen (H): (13 * 1.008) / 199.27 * 100% = 6.58%
-
Nitrogen (N): (1 * 14.007) / 199.27 * 100% = 7.03%
-
Sulfur (S): (1 * 32.065) / 199.27 * 100% = 16.09%
Interpreting the Data: For a sample to be considered pure, the experimental percentages must fall within a narrow margin of the theoretical values. Most academic journals and regulatory bodies accept a deviation of ±0.4%.[11][12] A result outside this range strongly suggests the presence of impurities, such as residual solvent, water, or unreacted starting materials.
Strengths and Limitations:
-
Strengths: Provides a direct, quantitative measure of elemental composition, serving as an excellent confirmation of the empirical formula and a robust indicator of purity.[13] Modern analyzers offer high precision with error margins often below 0.3%.[8]
-
Limitations: Elemental analysis provides no information about the connectivity of atoms. Isomers, for instance, will have identical elemental compositions but different structures and properties. It is a "bulk" technique and cannot distinguish between a pure compound and a co-eluting mixture with the same overall elemental ratio.[14]
Orthogonal Validation Methods: A Comparative Analysis
To overcome the limitations of elemental analysis, a suite of spectroscopic techniques must be employed. These methods probe the molecular structure from different angles, providing complementary data that, when combined, create a comprehensive and unambiguous structural proof.
NMR is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[15][16] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
-
¹H NMR: Identifies the different types of protons (hydrogen atoms) in the molecule. Key information is derived from chemical shift (electronic environment), integration (relative number of protons), and splitting patterns (neighboring protons).
-
¹³C NMR: Identifies the different types of carbon atoms in the molecule. It confirms the carbon skeleton of the compound.
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound.[17]
-
Low-Resolution MS (LRMS): Provides the nominal molecular weight, confirming the mass of the parent molecule.
-
High-Resolution MS (HRMS): This is a critical technique that measures the m/z to four or more decimal places.[18][19] This high precision allows for the determination of the exact molecular formula, as different combinations of atoms will have slightly different exact masses.[19][20] For C₉H₁₃NO₂S, HRMS can distinguish its exact mass from other isomeric or near-isobaric formulas.
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[21][22]
-
Key Insight: For our target molecule, IR spectroscopy would confirm the presence of key functional groups such as the ester carbonyl (C=O) stretch, C-H stretches (aliphatic), and vibrations associated with the thiazole ring (C=N, C=C).[23]
Integrated Data Analysis: A Holistic Approach
True confidence in structural validation is achieved not by relying on a single technique, but by integrating the data from all of them. Each method serves as a check on the others, building a self-validating system.
The following diagram illustrates the logical flow from synthesis to unequivocal structural confirmation.
Caption: Workflow for the synthesis and comprehensive validation of the target compound.
The table below presents a hypothetical but realistic dataset for a successfully synthesized and purified sample of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate.
| Analytical Technique | Parameter | Theoretical / Expected Value | Experimental Result | Interpretation |
| Elemental Analysis | % Carbon | 54.25% | 54.31% | Excellent agreement; confirms purity and formula. |
| % Hydrogen | 6.58% | 6.61% | Excellent agreement; confirms purity and formula. | |
| % Nitrogen | 7.03% | 7.01% | Excellent agreement; confirms purity and formula. | |
| % Sulfur | 16.09% | 16.05% | Excellent agreement; confirms purity and formula. | |
| HRMS (ESI+) | [M+H]⁺ m/z | 200.0794 | 200.0791 | Confirms molecular formula C₉H₁₄NO₂S⁺. |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~1.3-1.4 ppm (t, 3H)~2.5 ppm (s, 3H)~3.0 ppm (q, 2H)~4.3-4.4 ppm (q, 2H) | 1.35 (t, 3H)2.52 (s, 3H)3.01 (q, 2H)4.38 (q, 2H) | Matches expected proton environments and connectivity. |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~14, 19, 25, 61, 115, 150, 163, 165 ppm | 14.2, 19.5, 25.1, 61.3, 115.8, 150.2, 163.5, 165.1 ppm | Confirms the 9 unique carbon environments. |
| FTIR | Wavenumber (cm⁻¹) | ~1710 cm⁻¹ (C=O)~2980 cm⁻¹ (C-H)~1540 cm⁻¹ (C=N) | 1712 cm⁻¹2985 cm⁻¹1545 cm⁻¹ | Confirms presence of ester and thiazole ring. |
Experimental Protocols
-
Sample Purity: Ensure the sample is of the highest possible purity. It must be completely dry, free of residual solvents and chromatographic stationary phase. Lyophilize or dry the sample under high vacuum for at least 24 hours.
-
Sample Weighing: Using a microbalance, accurately weigh approximately 2-3 mg of the purified, dry compound into a tin or silver capsule. Record the weight precisely.
-
Instrument Analysis: Place the sealed capsule into the autosampler of a calibrated CHNS elemental analyzer.
-
Combustion & Detection: Initiate the analysis sequence. The sample undergoes flash combustion, and the resultant gases are separated and quantified.
-
Data Analysis: The instrument software calculates the weight percentages of C, H, N, and S. Compare these experimental values to the theoretical percentages calculated from the molecular formula. The deviation for each element should be less than ±0.4%.
-
NMR Sample Prep: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[15] Transfer to an NMR tube.
-
NMR Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
MS Sample Prep: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
MS Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
IR Acquisition: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer and acquire the spectrum.
Conclusion: The Synergy of Orthogonal Methods
While elemental analysis remains a valuable and robust tool for confirming the empirical formula and assessing the purity of a synthetic compound, it is no longer sufficient as a standalone technique for complete structural validation.[14] Its inherent inability to provide information on atomic connectivity means it cannot distinguish between isomers.
The gold standard in modern chemical research is an integrated, multi-technique approach. The unambiguous structural assignment of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate—or any novel compound—is achieved by the powerful synergy of elemental analysis with high-resolution mass spectrometry and NMR spectroscopy. Elemental analysis confirms the ratios of the constituent atoms, HRMS confirms the exact molecular formula, and NMR spectroscopy definitively maps their connectivity. IR spectroscopy provides a final, rapid check for the presence of key functional groups. Together, these methods form a self-validating system that provides the highest degree of confidence for researchers, scientists, and drug development professionals.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Contract Laboratory. Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Available from: [Link]
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Study.com. Using Mass Spectrometry to Find Chemical Formulas. Available from: [Link]
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Chemistry LibreTexts. 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available from: [Link]
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YouTube. synthesis of thiazoles. Available from: [Link]
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CK-12 Foundation. How can you determine the molecular formula from mass spectrometry?. Available from: [Link]
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CUTM Courseware. Thiazole. Available from: [Link]
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University of Basrah. element analysis. Available from: [Link]
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MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
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ACS Publications. Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Available from: [Link]
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Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]
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Auriga Research. Elemental Analysis CHNS (O). Available from: [Link]
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AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link]
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ResearchGate. How to Determine the Structure of Organic Molecules by NMR Spectroscopy. Available from: [Link]
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Velp. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]
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Chemistry LibreTexts. 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available from: [Link]
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AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]
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University of British Columbia. Summary of CHNS Elemental Analysis Common Problems. Available from: [Link]
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Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
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Patsnap. How to Identify Functional Groups in FTIR Spectra. Available from: [Link]
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World Journal of Biology Pharmacy and Health Sciences. Functional group profiling of medicinal plants using FTIR spectroscopy. Available from: [Link]
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Technical Guide: Spectroscopic Characterization of 2,4,5-Trisubstituted Thiazole Derivatives
Executive Summary
The 2,4,5-trisubstituted thiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in FDA-approved drugs like Dasatinib (antineoplastic) and Febuxostat (antigout). However, the synthesis of these derivatives—primarily via the Hantzsch condensation—often suffers from regiochemical ambiguity. Distinguishing between the desired 2,4,5-trisubstituted thiazole and its regioisomers (or tautomers like 2-imino-2,3-dihydrothiazoles) is a critical bottleneck in lead optimization.
This guide moves beyond basic spectral listing. It provides a comparative analysis of characterization techniques, establishing a self-validating workflow to definitively assign regiochemistry without defaulting to expensive X-ray crystallography for every intermediate.
Part 1: The Regiochemistry Challenge
In the classic Hantzsch synthesis (condensation of
-
Regioisomerism: Competition between the formation of the thiazole ring and potential isomeric imidazoles or thiadiazines depending on the reagents.
-
Tautomerism: For 2-aminothiazoles, the equilibrium between the amino-thiazole form and the imino-thiazoline form significantly alters pharmacokinetics but is subtle in proton NMR.
Comparative Analysis of Characterization Techniques
The following matrix compares the utility of standard spectroscopic methods specifically for resolving thiazole substitution patterns.
| Feature | 1H / 13C NMR (1D) | 2D NMR (HMBC/NOESY) | FT-IR | HRMS (ESI/Q-TOF) | X-Ray Diffraction |
| Primary Utility | Functional group verification | Definitive Regiochemistry | Tautomer identification | Formula & Isotope confirmation | Absolute Configuration |
| Regio-Certainty | Low to Medium | High | Low | Low | Absolute |
| Sample Req. | ~5-10 mg (Recoverable) | ~20 mg (Recoverable) | <1 mg (Recoverable) | <1 mg (Destructive) | Single Crystal (Hard to grow) |
| Throughput | High | Medium | High | High | Low |
| Cost Efficiency | Excellent | Good | Excellent | Good | Poor |
Verdict: While X-ray is definitive, it is a bottleneck. 2D NMR (specifically HMBC) is the high-throughput "workhorse" that provides sufficient confidence for SAR (Structure-Activity Relationship) studies.
Part 2: Spectroscopic Fingerprints
NMR Spectroscopy: The Regiochemical Ruler
The chemical environment of the thiazole ring creates distinct shielding zones.
-
Proton (
H) Signatures:-
C5-H (if disubstituted): Appears as a sharp singlet downfield at
7.00 – 8.00 ppm . -
Methyl Substituents: This is the key differentiator.
-
C4-CH
: Typically 2.30 – 2.50 ppm . It is deshielded by the adjacent ring nitrogen and the -system. -
C5-CH
: Typically 2.10 – 2.35 ppm . Usually upfield relative to the C4-methyl due to the shielding effect of the sulfur atom.
-
-
-
Carbon (
C) Signatures:-
C2 (N=C-S): The most deshielded carbon, typically
160 – 175 ppm . -
C4 (N=C-C): Generally
140 – 155 ppm . -
C5 (S-C=C): Generally
100 – 130 ppm .
-
Expert Insight: Do not rely solely on chemical shift tables. Substituents at C2 (e.g., electron-withdrawing nitro groups vs. electron-donating amines) can push the C4/C5 signals by +/- 10 ppm. Always use HMBC to correlate the ring carbons to the protons on the substituents.
Infrared Spectroscopy (FT-IR)[1][2]
IR is most valuable for determining the tautomeric state of 2-aminothiazoles.
-
Amino Form (Thiazole): Sharp doublet for NH
stretch at 3400 – 3200 cm . -
Imino Form (Thiazoline): Broad single band ~3200 cm
(NH) and a strong exocyclic C=N stretch at ~1640 cm . -
Ring Breathing: The thiazole ring C=N stretch typically appears at 1600 – 1500 cm
, while the C-S stretch is found in the fingerprint region at 700 – 600 cm .
Mass Spectrometry (HRMS)[3][4]
Thiazoles exhibit a characteristic fragmentation pattern useful for confirmation.
-
Isotopic Pattern: The presence of Sulfur (
S, ~4.2% natural abundance) gives a distinctive M+2 peak that helps distinguish thiazoles from oxazole impurities. -
Fragmentation (RDA): Retro-Diels-Alder cleavage often results in the loss of HCN or nitriles (R-CN), splitting the ring.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis & Purification (Hantzsch Method)
Note: This standard protocol generates the sample for characterization.
-
Reactants: Combine 1.0 eq of
-haloketone (e.g., phenacyl bromide) with 1.1 eq of thioamide/thiourea in anhydrous ethanol (EtOH). -
Reflux: Heat at 70-80°C for 2-4 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. Neutralize with 10% NaHCO
(critical to free the free base from the hydrobromide salt). -
Isolation: Filter the precipitate. Recrystallize from EtOH/Water. Do not use column chromatography yet ; crude crystallization often yields purer crystals for X-ray if needed.
Protocol B: The "Regio-Lock" NMR Experiment
Use this protocol to definitively assign the 4- and 5-positions.
-
Sample Prep: Dissolve ~15 mg of purified product in 0.6 mL DMSO-d
. (CDCl is acceptable, but DMSO prevents aggregation of polar thiazoles). -
Acquisition:
-
Run standard
H and C (proton-decoupled). -
Run HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range coupling (
Hz).
-
-
Analysis Logic (The "Walk" Technique):
-
Identify the substituent protons (e.g., Phenyl protons at C4).
-
Look for the HMBC cross-peak from the ortho-protons of the C4-Phenyl ring to the thiazole C4 carbon.
-
Verify if the Thiazole C5 carbon shows correlations to both the C4-substituent and the C5-substituent (if H).
-
Validation: If the C4-substituent protons correlate to a Carbon at ~165 ppm (C2), you likely have an isomer or ring-opening. They should correlate to the C4 (~150 ppm).
-
Part 4: Visualization of Workflows
Diagram 1: Characterization Decision Matrix
This workflow illustrates the logical steps to validate the structure, minimizing cost while maximizing data integrity.
Caption: Step-by-step decision tree for validating 2,4,5-trisubstituted thiazole structures.
Diagram 2: HMBC Correlation Logic
This diagram visualizes the specific long-range couplings (
Caption: HMBC connectivity map. Green arrows indicate critical correlations for assigning substituent positions.
References
-
Hantzsch Thiazole Synthesis & Regioselectivity: Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[1] [Link][2][3]
-
Structural Confirmation via X-Ray: Hassan, A. A., et al. (2020). "Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts." Monatshefte für Chemie, 151, 1595–1605. [Link]
-
Thiazole in Drug Design (Review): Zhang, Z., et al. (2020).[4] "2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement." Current Topics in Medicinal Chemistry, 20(23). [Link]
-
Mass Spectral Fragmentation: Salem, M. A. I., et al. (2014).[5] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines." International Journal of Materials and Chemistry, 4(4), 92-99.[5] [Link]
-
Infrared Spectra of Thiazoles: Taurins, A., & Fenyes, J. G. E. (1957). "Thiazoles: III. Infrared Spectra of Methylthiazoles." Canadian Journal of Chemistry, 35(12), 1564-1569. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
